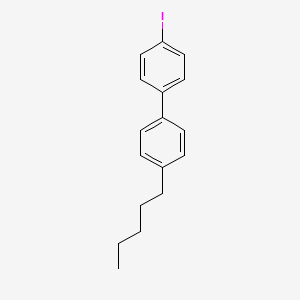

4-Pentyl-4'-iodobiphenyl

Descripción general

Descripción

“4-Pentyl-4’-iodobiphenyl” is a chemical compound with the molecular formula C17H19I . It is also known by its IUPAC name, 1-iodo-4-(4-pentylphenyl)benzene .

Synthesis Analysis

The synthesis of “4-Pentyl-4’-iodobiphenyl” involves several steps. One method involves the use of sulfuric acid, iodine, and iodic acid in tetrachloromethane, water, and acetic acid at 80°C for 10 hours . Another method involves a multi-step reaction with 2 steps: 1) using n-butyllithium, and 2) using iodine . The reaction conditions and yields vary depending on the specific method used .

Molecular Structure Analysis

The molecular structure of “4-Pentyl-4’-iodobiphenyl” has been investigated using various methods such as IR spectroscopy . Theoretical modeling of IR spectra has been done by the method of fragments .

Chemical Reactions Analysis

The chemical reactions of “4-Pentyl-4’-iodobiphenyl” have been studied in various contexts. For example, the temperature evolution of dielectric relaxation times in the isotropic and supercooled nematic phases of 4’-n-pentyl-4-cyanobiphenyl, a similar compound, has been discussed .

Physical And Chemical Properties Analysis

“4-Pentyl-4’-iodobiphenyl” has a molecular weight of 350.24 . It has a density of 1.351 . The solubility of “4-Pentyl-4’-iodobiphenyl” is classified as poorly soluble .

Aplicaciones Científicas De Investigación

Liquid Crystal Properties

4-Pentyl-4'-iodobiphenyl and its analogs, like 4'-n-Pentyl-4-cyanobiphenyl (5CB), have been extensively studied for their properties as liquid crystals. Research has delved into aspects such as elastic and dielectric constants, and the temperature behavior close to the nematic-isotropic transition. The dielectric and optical methods have been employed to measure director deformation induced by an electric field, providing insights into their liquid crystal properties (Bogi & Faetti, 2001).

Molecular Dynamics and NMR Studies

The alignment, conformation, and ordering of biphenyl in cyanobiphenyl liquid crystals have been investigated using molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy. These studies provide a detailed understanding of the molecular order, interconnection between orientation and conformation, and interactions within the liquid-crystalline solvent (Pizzirusso et al., 2014).

Mesophase Studies

Research has explored the structure and molecular ordering of these compounds in different phases, such as the nematic phase. Techniques like double-quantum 13C NMR have been utilized to study the molecular conformation and order in non-labeled liquid crystals, highlighting their unique mesogenic properties (Sandström & Levitt, 1996).

Influence on Electrical and Display Parameters

Studies have shown that electron beam irradiation on compounds like 4'-pentyl-4-cyanobiphenyl can dramatically alter its dielectric properties, with potential applications in controlling the performance of liquid crystal displays (Dhar et al., 2008).

Biodehalogenation and Metabolism Studies

Research involving 4-Iodobiphenyl, a related compound, has been conducted to understand its metabolism in biological systems. This includes the investigation of its excretion pathways and the metabolic breakdown products in organisms like rats (Sinsheimer & Shum, 1981).

Mecanismo De Acción

Target of Action

It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, cyp2c9, and cyp2d6 . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

It is known to interact with its targets, the cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in changes to the metabolism of other substances within the body.

Biochemical Pathways

The biochemical pathways affected by 4-Pentyl-4’-iodobiphenyl are likely to be those involving the cytochrome P450 enzymes it inhibits . These enzymes are involved in the metabolism of various substances, including drugs and toxins. By inhibiting these enzymes, 4-Pentyl-4’-iodobiphenyl could potentially affect these metabolic pathways.

Pharmacokinetics

The pharmacokinetic properties of 4-Pentyl-4’-iodobiphenyl include low gastrointestinal absorption and poor water solubility . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good permeability across biological membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Pentyl-4’-iodobiphenyl. For instance, its poor water solubility could limit its bioavailability in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity.

Propiedades

IUPAC Name |

1-iodo-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDQJNFQJQGYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499533 | |

| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentyl-4'-iodobiphenyl | |

CAS RN |

69971-79-5 | |

| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)